molecular formula C23H31BrO2 B12963399 3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one

3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one

Cat. No.: B12963399
M. Wt: 419.4 g/mol
InChI Key: QPBJXWGFOYWOAP-JFYQVNSESA-N
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Description

3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one is a synthetic derivative of estrone, a naturally occurring estrogen hormone. This compound is characterized by the presence of a bromopentyl group attached to the oxygen atom at the third position of the estrone backbone. It is of interest in various fields of scientific research due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one typically involves the following steps:

    Starting Material: The synthesis begins with estrone, which is commercially available or can be extracted from natural sources.

    Bromopentylation: The hydroxyl group at the third position of estrone is first protected, usually by converting it into a silyl ether. This is followed by the reaction with 5-bromopentyl bromide in the presence of a base such as potassium carbonate to introduce the bromopentyl group.

    Deprotection: The protecting group is then removed under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopentyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced at different positions, particularly at the ketone group at the 17th position.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Products include amines, thioethers, or ethers depending on the nucleophile used.

    Oxidation: Products include carboxylic acids or alcohols.

    Reduction: Products include alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential estrogenic or anti-estrogenic activities. It can be used to investigate the role of estrogen receptors in various physiological processes.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications, including hormone replacement therapy and the treatment of estrogen-related disorders.

Industry

In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and other bioactive molecules. Its unique properties make it a valuable intermediate in the production of complex organic compounds.

Mechanism of Action

The mechanism of action of 3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one involves its interaction with estrogen receptors. Upon binding to these receptors, it can modulate the transcription of estrogen-responsive genes, leading to various biological effects. The bromopentyl group may also influence the compound’s binding affinity and selectivity for different receptor subtypes.

Comparison with Similar Compounds

Similar Compounds

    Estrone: The parent compound, naturally occurring estrogen.

    Estradiol: Another naturally occurring estrogen with higher potency.

    3-Methoxyestrone: A synthetic derivative with a methoxy group at the third position.

Uniqueness

3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one is unique due to the presence of the bromopentyl group, which can significantly alter its chemical and biological properties compared to other estrogens. This modification can enhance its stability, binding affinity, and selectivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H31BrO2

Molecular Weight

419.4 g/mol

IUPAC Name

(8R,9S,13S,14S)-3-(5-bromopentoxy)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C23H31BrO2/c1-23-12-11-19-18-8-6-17(26-14-4-2-3-13-24)15-16(18)5-7-20(19)21(23)9-10-22(23)25/h6,8,15,19-21H,2-5,7,9-14H2,1H3/t19-,20-,21+,23+/m1/s1

InChI Key

QPBJXWGFOYWOAP-JFYQVNSESA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OCCCCCBr

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OCCCCCBr

Origin of Product

United States

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